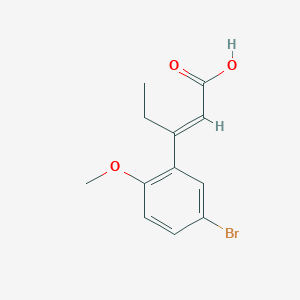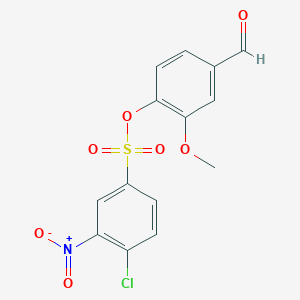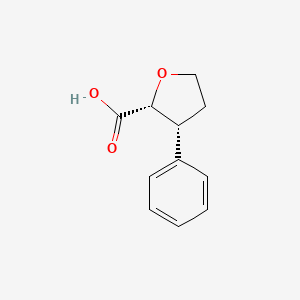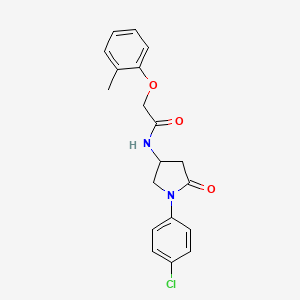![molecular formula C16H14ClNO4 B2758604 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 883279-86-5](/img/structure/B2758604.png)
5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole derivatives are an important class of compounds in medicinal chemistry. They are found in various natural products and are used in drug and agrochemical discovery programs . They are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the Suzuki-Cross coupling reaction . For example, 5-Bromobenzo[d]oxazol-2-amine can be reacted with pyrimidin-5-yl-5-boronic acid under the action of a palladium catalyst and Cs2CO3 as a base .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be determined by 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized from 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary. For example, some poly(benzoxazole imide)s showed great Tg s ranging from 285 to 363 °C, excellent thermal stability when performed at 5% weight loss temperatures (Td5% s) of 510–564 °C in N2 and good mechanical properties .Applications De Recherche Scientifique
Synthesis and Characterization
5-Chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one, as a chemical compound, may not have direct studies available in the literature under this specific name. However, the research applications of similar compounds can shed light on the potential areas of interest. For example, studies involving the synthesis, characterization, and analysis of similar compounds with benzoxazole or dimethoxybenzyl groups are prevalent in the field of organic chemistry. These compounds are synthesized through various methods and characterized using spectroscopic and X-ray techniques. Their physical and chemical properties, such as molecular structure, are analyzed to understand their potential applications in fields like material science, drug design, and catalysis (Muhammad Naeem Ahmed et al., 2020).
Antioxidant and Antitumor Activity
Compounds with structural similarities to 5-Chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one have been studied for their antioxidant and antitumor activities. These studies involve evaluating the in vitro antioxidant activities of synthesized compounds and their ability to inhibit the growth of cancer cells. Such research contributes to the development of novel therapeutic agents by exploring the bioactivity of these compounds (H. Yüksek et al., 2015), (E. Grivsky et al., 1980).
Photolysis and Photochemical Studies
The study of photolysis and photochemical behaviors of benzyl acetate and dimethoxybenzyl acetate derivatives, including mechanisms of reaction and product formation, is significant in understanding the light-induced transformations of similar compounds. This area of research has implications for environmental chemistry, pharmaceuticals, and the development of light-sensitive materials (P. Wong et al., 1996).
Novel Protecting Groups in Organic Synthesis
The application of the dimethoxybenzyl moiety as a protecting group in organic synthesis highlights its utility in the preparation of complex organic molecules. Such studies focus on the development of new synthetic methodologies, including the protection and deprotection strategies critical for the synthesis of pharmaceuticals and natural products (Evelyne Grunder-Klotz et al., 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-14-5-3-10(7-15(14)21-2)9-18-12-8-11(17)4-6-13(12)22-16(18)19/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOTFZOVFNQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)


![N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2758542.png)
